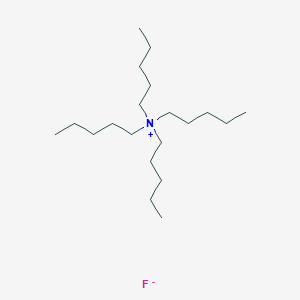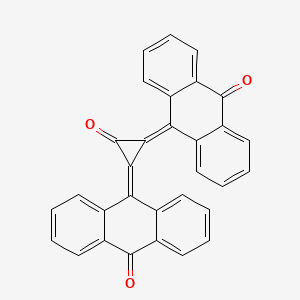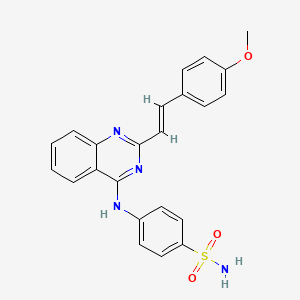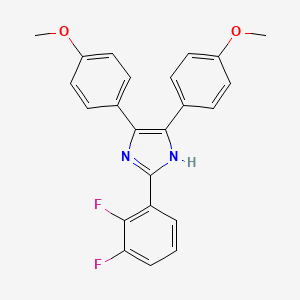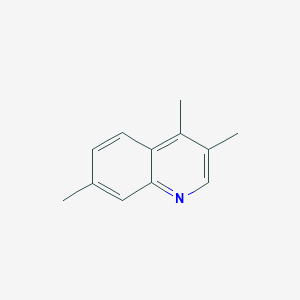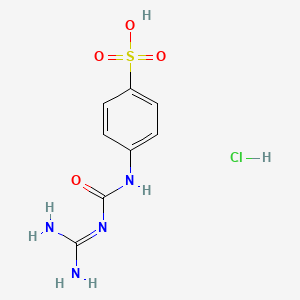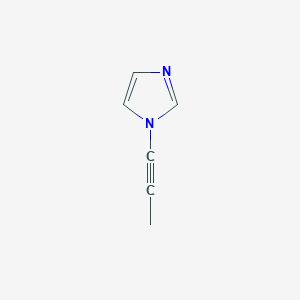
Tridecane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecane-2,6-dione is an organic compound with the molecular formula C13H24O2 It is a diketone, meaning it contains two ketone functional groups located at the second and sixth carbon atoms of the tridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecane-2,6-dione can be synthesized through several methods. One common approach involves the oxidation of tridecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the use of the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound, followed by intramolecular nucleophilic substitution to form the diketone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tridecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Functionalized tridecane derivatives.
Applications De Recherche Scientifique
Tridecane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of tridecane-2,6-dione involves its interaction with various molecular targets. The diketone structure allows it to participate in redox reactions, where it can act as an electron donor or acceptor. This property is crucial in its biological activities, where it can disrupt cellular processes by interfering with enzyme functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecane-2,4-dione: Another diketone with ketone groups at the second and fourth carbon atoms.
Piperidine-2,6-dione: A heterocyclic compound with a similar diketone structure but within a six-membered ring.
Uniqueness
Tridecane-2,6-dione is unique due to its linear structure and the specific positioning of its ketone groups. This configuration imparts distinct chemical reactivity and physical properties compared to other diketones, making it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
71898-20-9 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
tridecane-2,6-dione |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-10-13(15)11-8-9-12(2)14/h3-11H2,1-2H3 |
Clé InChI |
OFPGVQBKVCOPPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)CCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


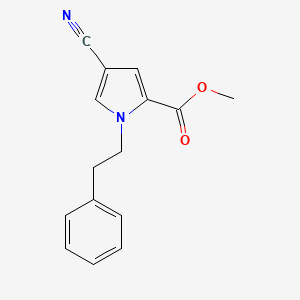
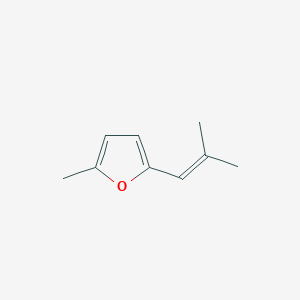
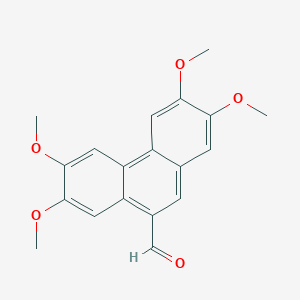
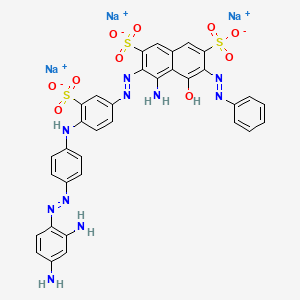
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
